2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves modifications to enhance affinity for certain receptors or to increase selectivity towards specific isoforms. For example, modifications leading to the discovery of highly selective ET-A antagonists involved introducing a pyrimidine group, significantly increasing the compound's affinity for the receptor (Morimoto et al., 2001).
Molecular Structure Analysis
The molecular and supramolecular structures of derivatives have been reported, highlighting the importance of N-H...N hydrogen bonding and the impact of additional methyl groups on torsion angles. These structural variations influence intermolecular π-π stacking and the overall molecular conformation (Danielle L Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including Beckmann rearrangements under specific conditions, leading to high yields of specific products. These reactions are crucial for modifying the structural and functional aspects of these compounds (A. P. Stankyavichus et al., 1999).
Physical Properties Analysis
The synthesis and crystal structure studies of related compounds provide insights into their physical properties, including crystalline structure and intermolecular interactions, which are essential for understanding their stability and reactivity (Reham A. Mohamed-Ezzat et al., 2023).
Scientific Research Applications
Photochemical Decomposition and Environmental Impact
- Studies on sulfamethoxazole, a benzenesulfonamide derivative, highlight its photochemical decomposition in aqueous solutions, showcasing the environmental fate of such compounds. This research suggests the photolability of these compounds and their breakdown products, which has significant implications for environmental pollution and the degradation of pharmaceuticals in aquatic environments (Wei Zhou & D. Moore, 1994).
Pharmacological Applications
- Research on endothelin receptor antagonists, including compounds structurally similar to the queried chemical, demonstrates their potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This illustrates the therapeutic applications of benzenesulfonamide derivatives in cardiovascular diseases (M. Zuccarello et al., 1996).
- Another study explores the determination of TA-0201, showcasing the pharmacokinetic properties of benzenesulfonamide derivatives. This research underlines the importance of such compounds in drug development and their efficacy in treating conditions mediated by endothelin receptors (N. Ohashi, S. Nakamura, & M. Yoshikawa, 1999).
properties
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-5-23-17-10-14(4)16(13(2)3)11-18(17)24(21,22)20-12-15-8-6-7-9-19-15/h6-11,13,20H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWGBRAGXUKXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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